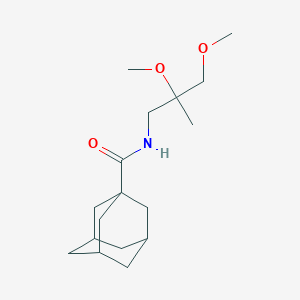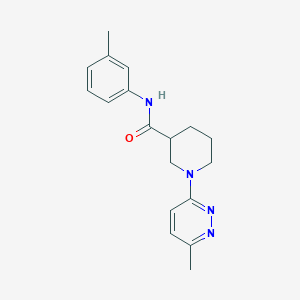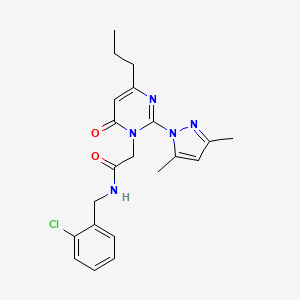
2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine, also known as MBPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzodiazole family and has a molecular formula of C16H16N2.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Chemical Synthesis and Bioactivity
Compounds containing the 1-methyl-1H-1,3-benzodiazol-2-yl moiety have been extensively explored for their biological activities. For instance, the synthesis of new biologically active benzothiazole derivatives, including benzimidazole and imidazoline moieties, showcased potent antibacterial and entomological activities. These compounds were synthesized by reacting substituted 2-aminobenzothiazoles with various agents, indicating the versatility of this chemical structure in drug development (Chaudhary et al., 2011).
Antimicrobial and Cytotoxic Activity
Another study focused on synthesizing azetidine-2-one derivatives of 1H-benzimidazole, which demonstrated notable antimicrobial and cytotoxic activities. These compounds were prepared via several chemical reactions, showing the chemical adaptability of the 1H-benzimidazole framework for generating substances with potential therapeutic benefits (Noolvi et al., 2014).
Advanced Materials and Chemical Analysis
Organic Light-Emitting Diodes (OLEDs)
The development of solution-processible bipolar molecules incorporating triphenylamine and benzimidazole units for OLED applications underscores the significance of benzimidazole derivatives in material science. These molecules exhibited excellent thermal stability and solubility, beneficial for fabricating phosphorescent OLEDs with high efficiency, highlighting the potential of such compounds in advanced electronic and photonic devices (Ge et al., 2008).
Spectral Analysis of Psychoactive Substances
The 1H NMR spectral analysis of various psychoactive substances, including 2-phenylethan-1-amines, provides a foundation for identifying and understanding the structure-activity relationships of these compounds. This research aids forensic and harm-reduction organizations in identifying novel psychoactive substances, demonstrating the importance of chemical analysis in public health and safety (Chapman, 2017).
Propiedades
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)11-13(17)12-7-3-2-4-8-12/h2-10,13H,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGWKDIUBUPPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine | |
CAS RN |
937602-03-4 |
Source


|
| Record name | 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2814202.png)

![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)

![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)